![molecular formula C16H12FN5O2S B2724301 4-(1,3-Benzothiazole-2-carbonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one CAS No. 2310143-17-8](/img/structure/B2724301.png)
4-(1,3-Benzothiazole-2-carbonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,3-Benzothiazole-2-carbonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one is a potent heterocyclic compound that has been widely used in scientific research. This molecule is also known as BMVC, and it has been synthesized using various methods. BMVC has been found to have a range of biological activities, which makes it a promising candidate for drug development.
Mechanism of Action
The mechanism of action of BMVC is not fully understood. However, it has been proposed that BMVC exerts its biological activities by inhibiting various enzymes and signaling pathways. For example, BMVC has been found to inhibit the activity of topoisomerase II, which is an essential enzyme for DNA replication and cell division. BMVC has also been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects
BMVC has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a programmed cell death process that plays a crucial role in cancer treatment. BMVC has also been found to inhibit the production of reactive oxygen species, which are involved in various pathological conditions, including cancer and inflammation. Additionally, BMVC has been shown to inhibit the expression of various inflammatory cytokines, such as IL-6 and TNF-α.
Advantages and Limitations for Lab Experiments
BMVC has several advantages for lab experiments. It is a stable and readily available compound that can be synthesized with high yield and purity. BMVC also exhibits potent biological activities, which makes it a promising candidate for drug development. However, there are some limitations to using BMVC in lab experiments. For example, its mechanism of action is not fully understood, which makes it challenging to design experiments to investigate its biological activities. Additionally, BMVC has not been extensively studied in vivo, which limits its potential for clinical applications.
Future Directions
There are several future directions for BMVC research. One direction is to investigate its potential as a cancer therapeutic agent. BMVC has been shown to exhibit potent anticancer activity in vitro, and further studies are needed to evaluate its efficacy in vivo. Another direction is to investigate its potential as an antifungal and antibacterial agent. BMVC has been shown to exhibit activity against Candida albicans and Staphylococcus aureus, and further studies are needed to evaluate its efficacy against other fungal and bacterial pathogens. Additionally, further studies are needed to elucidate the mechanism of action of BMVC and to identify its molecular targets. This information will be crucial for the development of BMVC as a therapeutic agent.
Synthesis Methods
BMVC has been synthesized using various methods, including the reaction of 2-aminopyrimidine with 4-(chloromethyl)benzoic acid, followed by the reaction with 2-aminothiophenol. Another method involves the reaction of 2-aminopyrimidine with 4-(chloromethyl)benzoic acid, followed by the reaction with 2-mercaptobenzothiazole. Both methods result in the formation of BMVC with high yield and purity.
Scientific Research Applications
BMVC has been extensively studied for its biological activities. It has been found to exhibit potent anticancer, antifungal, and antibacterial activities. BMVC has also been shown to inhibit the growth of various cancer cell lines, including lung, breast, and colon cancer cells. Additionally, BMVC has been found to have antifungal activity against Candida albicans and antibacterial activity against Staphylococcus aureus.
properties
IUPAC Name |
4-(1,3-benzothiazole-2-carbonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN5O2S/c17-10-7-18-16(19-8-10)22-6-5-21(9-13(22)23)15(24)14-20-11-3-1-2-4-12(11)25-14/h1-4,7-8H,5-6,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFNALUSHSSJCMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)C2=NC3=CC=CC=C3S2)C4=NC=C(C=N4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,3-Benzothiazole-2-carbonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.